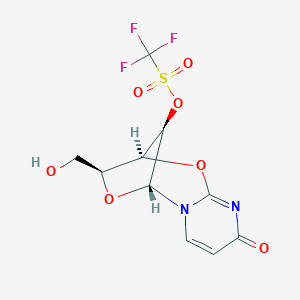
2'-O-Triflyl-2,3'-anhydroxylosyluracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-O-Triflyl-2,3'-anhydroxylosyluracil, also known as this compound, is a useful research compound. Its molecular formula is C10H9F3N2O7S and its molecular weight is 358.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Nucleoside Analogues
One of the primary applications of 2'-O-Triflyl-2,3'-anhydroxylosyluracil is in the synthesis of nucleoside analogs. Research has demonstrated that this compound can react with various nucleophilic agents to yield modified nucleosides. For instance, it has been shown to react with chloride ions to produce 2'-chloro-2',3'-dideoxyuridine, a compound with potential antiviral properties .
Mechanistic Studies
The compound serves as a model for mechanistic studies in nucleoside chemistry. The reactions involving this compound provide insights into the behavior of nucleophiles in glycosidic bond formation and cleavage. Such studies contribute to understanding nucleic acid interactions and the development of new therapeutic agents .
Functionalization of Nucleosides
The ability to modify the sugar moiety of nucleosides is crucial for developing new drugs. The triflyl group allows for selective functionalization at the 2' or 3' positions, which can lead to the creation of compounds with enhanced biological activity or improved pharmacokinetic profiles . This modification is particularly relevant in designing inhibitors for viral replication.
Case Studies
Propiedades
Número CAS |
119637-71-7 |
|---|---|
Fórmula molecular |
C10H9F3N2O7S |
Peso molecular |
358.25 g/mol |
Nombre IUPAC |
[(1R,9S,10S,12R)-10-(hydroxymethyl)-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-12-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C10H9F3N2O7S/c11-10(12,13)23(18,19)22-7-6-4(3-16)20-8(7)15-2-1-5(17)14-9(15)21-6/h1-2,4,6-8,16H,3H2/t4-,6-,7+,8+/m0/s1 |
Clave InChI |
JIIPELKGBDSQKK-ZAKLUEHWSA-N |
SMILES |
C1=CN2C3C(C(C(O3)CO)OC2=NC1=O)OS(=O)(=O)C(F)(F)F |
SMILES isomérico |
C1=CN2[C@H]3[C@@H]([C@H]([C@@H](O3)CO)OC2=NC1=O)OS(=O)(=O)C(F)(F)F |
SMILES canónico |
C1=CN2C3C(C(C(O3)CO)OC2=NC1=O)OS(=O)(=O)C(F)(F)F |
Key on ui other cas no. |
119637-71-7 |
Sinónimos |
2'-O-triflyl-2,3'-anhydroxylosyluracil 2'-trifluoromethane sulfonate-2,3'-anhydro-1-(beta-D-xylofuranosyl)uracil 2,3'-anhydroxy-2'-O-triflyllosyluracil 2-TFAOU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















